Bis(4-methoxyphenyl)phenylphosphine

Catalog No.
S1511557
CAS No.
14180-51-9
M.F
C20H19O2P
M. Wt
322.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-methoxyphenyl)phenylphosphine

This electron-rich triarylphosphine addresses sluggish catalysis in cross-couplings and aqueous hydroformylation. Standard PPh3 lacks electron density, while fully substituted tris(4-methoxyphenyl)phosphine over-stabilizes metal complexes. This intermediate provides balanced electronics and polarity. - Accelerates oxidative addition in Pd couplings without impeding reductive elimination. - Retains 145° Tolman cone angle, offering electronic upgrade without steric changes. - Ideal for functionalizing catalytic nanoreactors; reduces Rh leaching and improves l/b ratio in biphasic hydroformylation.

CAS Number

14180-51-9

Product Name

Bis(4-methoxyphenyl)phenylphosphine

IUPAC Name

bis(4-methoxyphenyl)-phenylphosphane

Molecular Formula

C20H19O2P

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C20H19O2P/c1-21-16-8-12-19(13-9-16)23(18-6-4-3-5-7-18)20-14-10-17(22-2)11-15-20/h3-15H,1-2H3

InChI Key

BJPHLVZNHDIUNY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Synonyms

Bis(4-methoxyphenyl)phenylphosphine, Di(p-anisyl)phenylphosphine, Bis(4-methoxyphenyl)(phenyl)phosphane, Phosphine, bis(4-methoxyphenyl)phenyl-

Purity

97%

Package Size

1 g, 2 g, 5 g, 10 g

Bis(4-methoxyphenyl)phenylphosphine (CAS 14180-51-9) is a specialized triarylphosphine ligand characterized by its two electron-donating para-methoxy groups. In industrial and advanced laboratory procurement, it serves as a critical intermediate-polarity, electron-rich ligand for transition metal catalysis, particularly in palladium-catalyzed cross-couplings and rhodium-catalyzed hydroformylations [1]. By maintaining a Tolman cone angle identical to standard triphenylphosphine (145°) while significantly increasing the electron density at the metal center, it offers a precise electronic upgrade without introducing new steric variables [2]. Furthermore, its enhanced polarity makes it highly valuable for functionalizing amphiphilic core-cross-linked micelles (CCMs) and nanogels, improving catalyst retention and substrate compatibility in aqueous biphasic systems [1].

Research Fit

1
Electronic Tuning
Hybrid substitution provides electron density between PPh₃ and TMTPP, expanding catalytic scope.
2
Workflow Compatibility
Suitable for Pd coupling, Rh hydroformylation, and nucleophilic organocatalysis platforms.
3
Polymer Integration
Precursor for phosphine-functionalized micellar nanoreactors in biphasic catalysis.
Reported use in core-cross-linked micelles with controlled size distribution.

Substituting Bis(4-methoxyphenyl)phenylphosphine with generic triphenylphosphine (PPh3) or the fully substituted tris(4-methoxyphenyl)phosphine often leads to suboptimal catalytic cycles [1]. PPh3 lacks the sufficient electron-donating capacity required to accelerate challenging oxidative additions, resulting in lower turnover frequencies in sluggish cross-coupling reactions. Conversely, using tris(4-methoxyphenyl)phosphine can over-stabilize intermediate metal complexes, hindering the reductive elimination step and altering the partition coefficient in biphasic solvent systems [1]. Furthermore, in micellar nanoreactor applications, the specific amphiphilic balance provided by the bis-methoxy substitution is critical; deviating to more or less polar analogs disrupts the swelling behavior of the polymer core, directly increasing rhodium leaching and reducing the linear-to-branched (l/b) aldehyde selectivity during hydroformylation [2].

Substitution Risk

Target Ligand
BMOPPP

Two 4-methoxyphenyl groups provide substantial electron enrichment without compromising handling.

Common Substitute
Triphenylphosphine (PPh₃)

Lower electron density may result in slower oxidative addition and reduced catalytic rates; reactivity gap varies by substrate.

Target Ligand
BMOPPP

Balanced solubility and steric profile suited for both organic and aqueous biphasic media.

Alternative Triarylphosphine
Tris(4-methoxyphenyl)phosphine (TMTPP)

Three methoxy groups can alter solubility and steric environment, potentially affecting catalyst loading and selectivity in biphasic systems.

Tolman Electronic Parameter Tuning

Bis(4-methoxyphenyl)phenylphosphine provides a precisely tuned electron-donating environment, bridging the gap between standard triphenylphosphine and fully substituted analogs [1]. While maintaining the standard 145° cone angle, the dual para-methoxy substitution lowers the Tolman Electronic Parameter (TEP), increasing the electron density at the metal center to facilitate difficult oxidative additions without introducing steric hindrance [1].

Evidence DimensionTolman Electronic Parameter (TEP)
Target Compound Data~2064.5 cm⁻¹ (Intermediate electron donation)
Comparator Or BaselineTriphenylphosphine (2068.9 cm⁻¹) and Tris(4-methoxyphenyl)phosphine (2062.1 cm⁻¹)
Quantified Difference~4.4 cm⁻¹ shift vs PPh3, providing a moderate, controlled increase in basicity.
ConditionsStandard IR carbonyl stretching frequency measurement models.

Allows chemists to accelerate oxidative addition in cross-coupling reactions without over-stabilizing the metal center, avoiding the reductive elimination bottleneck caused by overly electron-rich ligands.

Benzochromene Yield vs PPh₃
Head-to-head
50–78% isolated yield
vs. 32–65% with PPh₃; reaction time halved (10–12 h vs. 24 h)
Reported substrate-independent yield improvement and rate acceleration.
Seven substrates tested; benefit pronounced for electron-neutral propiolates.

Turnover Frequency in Aqueous Biphasic Hydroformylation

When incorporated into core-cross-linked micelles (CCMs) as a catalytic nanoreactor, the bis(4-methoxyphenyl)phenylphosphine motif demonstrates exceptional performance in the aqueous biphasic hydroformylation of higher olefins like 1-octene[1]. The optimized local polarity provided by the bis-methoxy groups enhances substrate diffusion into the micellar core compared to highly hydrophobic alternatives, yielding high turnover frequencies [1].

Evidence DimensionCatalytic Activity (Turnover Frequency)
Target Compound DataHigh TOF (350–650 h⁻¹) for 1-octene hydroformylation
Comparator Or BaselineStandard non-functionalized or purely hydrophobic micellar systems
Quantified DifferenceMaintains high activity comparable to homogeneous systems while enabling biphasic separation.
ConditionsRh-catalyzed aqueous biphasic hydroformylation of 1-octene using BMOPPP@CCM nanoreactors.

Ensures industrial and scale-up buyers can achieve homogeneous-like reaction rates while benefiting from the cost-effective catalyst recovery of a biphasic system.

Hydroformylation Regioselectivity
Reported
l/b = 3–6
Linear-to-branched aldehyde ratio in aqueous biphasic system; stated as superior to homogeneous Rh/PPh₃.
Supports linear aldehyde selectivity in nanoreactor hydroformylation.
Polymer-supported BMOPPP@CCM; PDI 0.16, Ø 81 nm.

Catalyst Leaching in Polymer-Supported Nanoreactors

The specific structural properties of Bis(4-methoxyphenyl)phenylphosphine make it an ideal ligand for covalent tethering within amphiphilic nanogels and micelles [1]. Its incorporation into the polymer core effectively anchors the rhodium catalyst. The moderate polarity of the methoxy groups prevents the polymer core from becoming excessively hydrophobic, which otherwise drives the polymer—and the bound rhodium—into the organic product phase, a primary cause of catalyst loss[1].

Evidence DimensionRhodium Catalyst Leaching
Target Compound DataModerate/low leaching, enabling multiple recycling runs with minimal activity drop
Comparator Or BaselineNon-cross-linked micelles or poorly tuned hydrophobic cores
Quantified DifferenceSignificantly smaller Rh leaching compared to precursor non-cross-linked micelles.
ConditionsPhase separation and catalyst recovery post-hydroformylation.

Directly impacts the economic viability of the process by preserving expensive rhodium catalysts across multiple reaction cycles.

Diiron Complex Crystallography
Reported
First solid-state structure of BMOPPP-Fe₂S₂ adduct
Fe–P bond metrics and geometric parameters established; comparable to vinyl and amino analogs.
Enables structure-activity correlation for hydrogenase mimic design.
Data from single-crystal XRD; see Cambridge Structural Database.
Oxa-Michael Activity Gradient
Class-level inference
Catalytic activity scales with number of 4-OMe groups
BMOPPP predicted to lie between MMTPP and TMTPP; TMTPP showed highest activity for poor acceptors.
Provides a rational basis for electronic tuning in organocatalysis.
Inference from systematic PPh₃/MMTPP/TMTPP comparison; BMOPPP not directly tested.

Aqueous Biphasic Hydroformylation of Higher Olefins

Due to its optimized polarity and high turnover frequencies, this compound is the right choice for functionalizing catalytic nanoreactors (such as core-cross-linked micelles) used in the biphasic hydroformylation of 1-octene and other higher olefins, where standard water-soluble ligands fail to achieve sufficient mass transfer [1].

Palladium Cross-Coupling Reactions

Ideal for cross-coupling workflows where standard triphenylphosphine is too electron-poor to drive sluggish oxidative additions, but fully substituted tris(4-methoxyphenyl)phosphine creates excessive electron density that bottlenecks reductive elimination [2].

Polymer-Supported Catalyst Development

Serves as an excellent precursor for synthesizing polymerizable phosphine ligands (e.g., via RAFT polymerization) designed for recyclable catalytic systems, as its intermediate polarity prevents excessive polymer swelling and subsequent rhodium leaching into organic product phases[1].

Application Fit

Application
Selection Property
Validation Focus
Benzochromene & Heterocycle Synthesis
Nucleophilic phosphine trigger with enhanced reactivity over PPh₃
Yield and reaction time improvement across substrate scope
Aqueous Biphasic Hydroformylation
Amphiphilic nanoreactor ligand for Rh-catalyzed olefin conversion
Linear aldehyde selectivity and catalyst retention in aqueous phase
[FeFe]-Hydrogenase Biomimetic Catalysis
Crystallographically characterized phosphine ligand for diiron models
Fe–P bond parameters and redox potential tuning via electron donation
Nucleophilic Organocatalysis
Intermediate electron density between MMTPP and TMTPP
Catalytic activity and substrate scope compared to benchmark triarylphosphines

XLogP3

4.6

Wikipedia

BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE

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